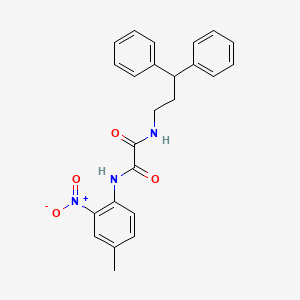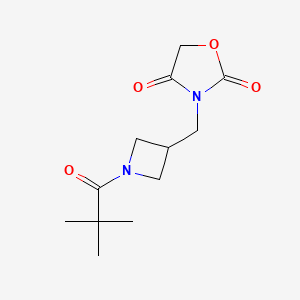
3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAZ is a heterocyclic compound that has attracted significant attention in the scientific community due to its broad range of biological properties. It is characterized by a five-member heterocyclic ring structure, exhibiting potential medicinal properties with preferential antibacterial activity .
Synthesis Analysis
The synthesis of oxazolidinones, like PAZ, has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic procedures have been reported for this heterocyclic structure . For instance, functionalized oxazolidines have been successfully obtained using 1,2-amino alcohols as starting materials .Molecular Structure Analysis
Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The molecular formula of PAZ is C12H18N2O4, and it has a molecular weight of 254.286.Chemical Reactions Analysis
Oxazolidines serve as key intermediates to produce many useful chemical compounds . They have been used in metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Aplicaciones Científicas De Investigación
Antibacterial Agents
Oxazolidinones, including derivatives like the one , are primarily known for their antibacterial properties . They function as protein synthesis inhibitors, targeting a wide spectrum of multidrug-resistant Gram-positive bacteria . This makes them valuable in the development of new antibiotics to combat resistant strains.
Analytical Chemistry
The analytical determination of oxazolidinones in various matrices, such as biological fluids, tissues, and natural waters, is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors are commonly used for this purpose .
Drug Development
Oxazolidinone derivatives are explored for their potential in drug development due to their unique mechanism of action. They offer a promising avenue for creating new therapeutic agents, especially in the realm of infectious diseases .
Chemical Synthesis
The compound’s structure allows for its use in multicomponent reactions, serving as a key intermediate in the synthesis of various chemical compounds. It’s particularly useful in metal-free domino annulation/Mannich reactions .
Mecanismo De Acción
Safety and Hazards
While specific safety and hazards information for PAZ was not found, it’s important to handle all chemicals with appropriate safety measures. For example, a related compound, 3-methyl-1,3-oxazolidine-2,4-dione, has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
The future directions of research on PAZ and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine, given their antibacterial properties . Additionally, the development of drug delivery systems to overcome the poor water solubility of oxazolidinones could be a potential area of future research .
Propiedades
IUPAC Name |
3-[[1-(2,2-dimethylpropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)10(16)13-4-8(5-13)6-14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYTYLNCXHNYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)CN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
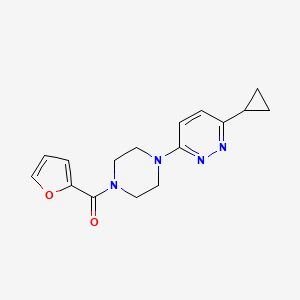
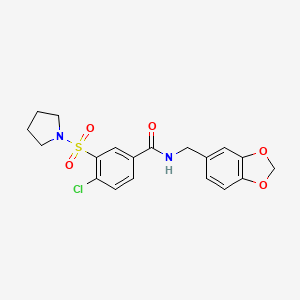
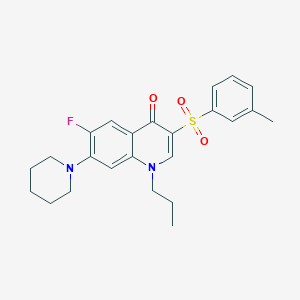

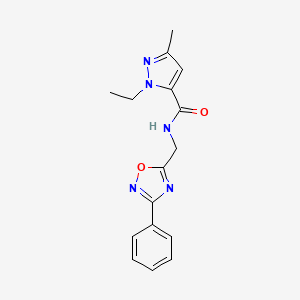
![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
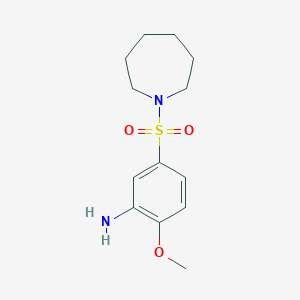
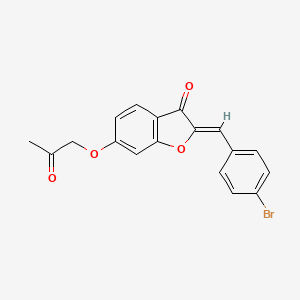
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
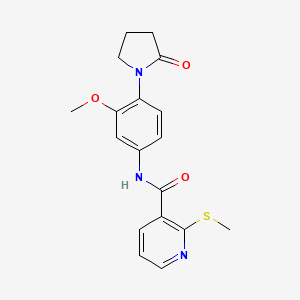
![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)

